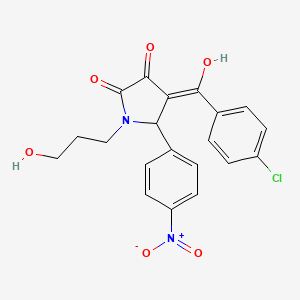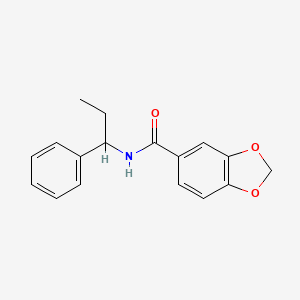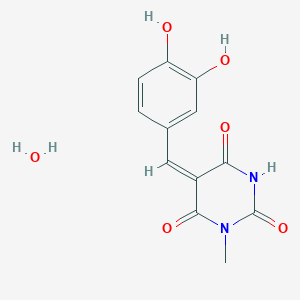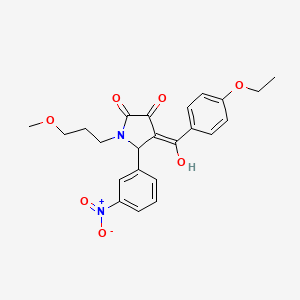![molecular formula C12H20N4O2S B5376919 2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine, commonly known as EPSP, is a chemical compound that has gained significant attention in the field of scientific research. The compound is a heterocyclic organic molecule that has a unique structure and properties, making it a promising candidate for various applications in the field of medicine, agriculture, and material science.
作用機序
The mechanism of action of EPSP is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. EPSP has been shown to inhibit the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. EPSP is also being investigated for its potential to inhibit enzymes involved in the biosynthesis of cholesterol and other lipids in humans.
Biochemical and Physiological Effects:
EPSP has been shown to have a wide range of biochemical and physiological effects. The compound has been found to exhibit potent antibacterial and antifungal activity against a variety of pathogens. EPSP has also been shown to have anticancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, EPSP has been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
EPSP has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity and yield. EPSP is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, EPSP also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
EPSP has several potential future directions for research. One promising area of investigation is the use of EPSP as a drug delivery system. The compound can be easily modified to target specific cells or tissues, making it a promising candidate for targeted drug delivery. EPSP is also being investigated for its potential use in the treatment of various diseases, including cancer, inflammatory, and oxidative stress-related diseases. Additionally, EPSP may have applications in the field of material science, as it exhibits unique structural and physical properties that may have implications for the development of new materials.
合成法
The synthesis of EPSP can be achieved through various methods, including the reaction of 1-ethyl-4-hydrazinyl-1H-pyrazole with octahydropyrrolo[1,2-a]pyrazine-1,4-dione. The reaction is carried out in the presence of a suitable solvent and a catalyst, which facilitates the formation of the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
EPSP has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. EPSP is also being investigated for its potential use as a drug delivery system, as it can be easily modified to target specific cells or tissues.
特性
IUPAC Name |
2-(1-ethylpyrazol-4-yl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-2-15-10-12(8-13-15)19(17,18)16-7-6-14-5-3-4-11(14)9-16/h8,10-11H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZXWPAHZSKREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN3CCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(2-methoxyphenyl)vinyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5376839.png)
![8-[2-(2,4-difluorophenoxy)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376850.png)

![4,7,7-trimethyl-N-(3-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5376859.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)

![(3aS*,6aS*)-2-allyl-5-(cyclopentylacetyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5376890.png)
![2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole](/img/structure/B5376897.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)
![3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5376907.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5376908.png)


